2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile

Physicochemical_profiling Drug-likeness Permeability_prediction

2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile (CAS 1707668-32-3; PubChem CID is a penta-substituted 2-aminothiophene derivative bearing a 4-nitrophenyl group at C-4, a methylsulfonyl group at C-5, and a carbonitrile group at C-3. Its molecular formula is C12H9N3O4S2 with a molecular weight of 323.4 g/mol.

Molecular Formula C12H9N3O4S2
Molecular Weight 323.4 g/mol
Cat. No. B12063020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile
Molecular FormulaC12H9N3O4S2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O4S2/c1-21(18,19)12-10(9(6-13)11(14)20-12)7-2-4-8(5-3-7)15(16)17/h2-5H,14H2,1H3
InChIKeyUFCMSXXXVWPGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile: Core Structural Identity and Procurement Baseline


2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile (CAS 1707668-32-3; PubChem CID 97628839) is a penta-substituted 2-aminothiophene derivative bearing a 4-nitrophenyl group at C-4, a methylsulfonyl group at C-5, and a carbonitrile group at C-3 [1]. Its molecular formula is C12H9N3O4S2 with a molecular weight of 323.4 g/mol . The compound belongs to the Gewald-type 2-aminothiophene family, a privileged scaffold in medicinal chemistry with documented antiprotozoal, antiproliferative, antiviral, and kinase-inhibitory activities across numerous derivatives [2]. It is commercially available at 95% purity from multiple research-chemical suppliers and is intended exclusively for laboratory research and development use .

Why Generic Substitution Fails for 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile


Within the 2-aminothiophene-3-carbonitrile chemical space, small structural perturbations at the thiophene C-4 and C-5 positions produce large changes in physicochemical properties and biological target engagement. The closest commercially available analog—2-amino-5-methyl-4-(4-nitrophenyl)thiophene-3-carbonitrile (CAS 605661-11-8)—replaces the electron-withdrawing methylsulfonyl group (–SO2CH3) with a weakly electron-donating methyl group (–CH3), collapsing the topological polar surface area, hydrogen-bond acceptor count, and dipole moment that the methylsulfonyl group confers [1]. In the broader methylsulfonylnitro pharmacophore class, removal of either the nitro or methylsulfonyl group has been shown to abolish biological activity entirely, demonstrating that both groups are simultaneously required for functional target engagement [2]. Simple in-class substitution without systematic property matching will therefore produce compounds with fundamentally different molecular recognition profiles.

Quantitative Differentiation Evidence for 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile Against Closest Analogs


Evidence Item 1: Topological Polar Surface Area (TPSA) Differentiation vs. 5-Methyl Analog

The target compound carries a methylsulfonyl group at the thiophene C-5 position, whereas its closest analog (CAS 605661-11-8) carries a methyl group. PubChem-computed TPSA for the target compound is 166 Ų [1]. For the 5-methyl analog (C12H9N3O2S), the absence of two sulfonyl oxygen atoms and one sulfur atom reduces the computed TPSA to approximately 111 Ų (estimated from the SMILES N#Cc1c(N)sc(c1c1ccc(cc1)[N+](=O)[O-])C) . This ~55 Ų TPSA differential places the two compounds in different permeability-predictive categories for oral bioavailability screening. The target compound's higher TPSA also increases its capacity for polar interactions with protein binding pockets.

Physicochemical_profiling Drug-likeness Permeability_prediction

Evidence Item 2: Hydrogen Bond Acceptor (HBA) Count and Molecular Recognition Capacity

The methylsulfonyl group contributes two additional hydrogen bond acceptor oxygens beyond what the 5-methyl analog provides. The target compound has an HBA count of 7 versus an estimated HBA of 5 for the 5-methyl analog (CAS 605661-11-8) and HBA of 5 for the 5-unsubstituted analog 2-amino-4-(4-nitrophenyl)thiophene-3-carbonitrile (CAS 86604-41-3) [1]. This difference is functionally significant because the methylsulfonyl oxygens can engage in bifurcated hydrogen bonds with protein backbone amides or side-chain residues. In the MSNB pharmacophore class, the methylsulfonyl group is essential for irreversible covalent modification of Cys-298 in the thyroid hormone receptor β (TRβ) AF-2 cleft; analogs lacking this group (compounds 26–29) were completely inactive in both fluorescence polarization and AlphaScreen assays [2].

Structure-based_drug_design Pharmacophore_modeling Ligand_efficiency

Evidence Item 3: Lipophilicity (XLogP3) Differentiation vs. 4-Bromophenyl and 4-p-Tolyl Analogs

The target compound has a PubChem-computed XLogP3 of 2.6 [1]. The 4-bromophenyl analog (CAS 1710472-26-6; C12H9BrN2O2S2, MW 357.3) is expected to have a higher XLogP due to the lipophilic bromine substituent replacing the nitro group . The 4-p-tolyl analog (CAS 1710833-63-8; C13H12N2O2S2, MW 292.4) replaces the electron-withdrawing nitro group with an electron-donating methyl group, altering both lipophilicity and the electronic character of the 4-aryl ring . The 4-nitrophenyl group in the target compound provides a distinctive combination of moderate lipophilicity with strong electron-withdrawing character (σp = +0.78 for NO2 vs. σp = −0.17 for CH3), which is critical for charge-transfer interactions and for the methylsulfonylnitro pharmacophore's irreversible covalent mechanism at cysteine residues [2].

ADME_profiling LogP_optimization Lead_prioritization

Evidence Item 4: Class-Level Antiviral SAR Context and Selectivity Potential

Although the target compound itself lacks published antiviral EC50 data, the 2-amino-3-arylsulfonylthiophene scaffold has demonstrated validated anti-HIV-1 activity. The most active congener, 2-amino-3-(2-nitrophenylsulfonyl)thiophene (7e), exhibited EC50 = 3.8 µg/mL against HIV-1 with CC50 > 100 µg/mL in cell culture, yielding a selectivity index (SI = CC50/EC50) > 26 [1]. The target compound differs from 7e in that its sulfonyl group is positioned at C-5 (rather than C-3) and is a methylsulfonyl (rather than arylsulfonyl), while retaining the 2-aminothiophene-3-carbonitrile core and a nitrophenyl moiety. The SAR established in the Stephens et al. study indicates that the 2-amino group is critical for selective anti-HIV-1 activity within this chemical class, and the target compound preserves this feature [1].

Antiviral_drug_discovery HIV-1_inhibition Cytotoxicity_selectivity

Evidence Item 5: Methylsulfonylnitro Pharmacophore Irreversible Covalent Mechanism — Unique Mode of Action Differentiator

The target compound contains the complete methylsulfonylnitro pharmacophoric motif (methylsulfonyl at thiophene C-5 + 4-nitrophenyl at C-4). In the structurally related methylsulfonylnitrobenzoate (MSNB) series, this exact combination of functional groups was shown to be essential for irreversible covalent modification of Cys-298 in the TRβ ligand-binding domain AF-2 cleft, as demonstrated by mass spectrometry [1]. Active MSNB analogs displayed IC50 values in the 1–5 µM range in TRβ-SRC2 fluorescence polarization and AlphaScreen assays, with the most potent analogs achieving IC50 near 1 µM [2]. Critically, analogs 26–29 that lacked either the nitro or methylsulfonyl group were completely inactive in both assay formats, proving that both groups are simultaneously required [1]. MSNB series members were selective for TR over androgen receptor, vitamin D receptor, and PPARγ [1]. The target compound's thiophene core replaces the benzoate core of MSNBs, representing a heterocyclic scaffold hop that retains the pharmacophoric methylsulfonylnitro motif.

Covalent_inhibitors TRβ_antagonism Irreversible_binding Target_engagement

Evidence Item 6: Physicochemical Stability and Acid-Base Behavior of Sulfonyl-Containing 2-Aminothiophenes

A dedicated physicochemical study of 4,5-(aryl,alkyl)-3-substituted 2-sulfonylaminothiophenes demonstrated that the nature of substituents on the thiophene ring significantly modulates acid-base properties, aqueous solubility, and chemical stability [1]. The methylsulfonyl group, as a strong electron-withdrawing substituent (σm = +0.68, σp = +0.73), acidifies the adjacent 2-amino group relative to non-sulfonylated analogs, altering the protonation state at physiological pH and thereby influencing both solubility and protein binding electrostatics. The target compound features this sulfonyl group directly attached to the thiophene ring at C-5 (rather than as a sulfonamide at the 2-amino position), providing a distinct electronic environment that affects the pKa of the 2-amino group. The 4-nitrophenyl group further contributes to the electron-deficient character of the thiophene ring, enhancing oxidative stability relative to electron-rich thiophene analogs [1].

Chemical_stability Acid-base_properties Solubility Formulation_compatibility

Optimal Research and Industrial Application Scenarios for 2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile


Scaffold-Hopping from Methylsulfonylnitrobenzoates (MSNBs) to Thiophene-Based Covalent Probe Development

Researchers seeking to replace the benzoate core of MSNB-class irreversible TRβ-coactivator interaction inhibitors with a heterocyclic scaffold can use this compound as a direct thiophene isostere. The target compound retains the complete methylsulfonylnitro pharmacophore that is essential for covalent Cys-298 modification (IC50 ~1–5 µM in MSNB series) while introducing the 2-aminothiophene-3-carbonitrile core, which enables subsequent diversification via the 2-amino group and Gewald-type chemistry [1][2]. The higher TPSA (166 Ų vs. ~111 Ų for non-sulfonyl analogs) also alters the physicochemical property window relative to the benzoate series.

Antiviral Lead Discovery Leveraging 2-Aminothiophene-3-carbonitrile SAR with a Novel C-5 Sulfonyl Vector

In antiviral drug discovery programs building on the validated anti-HIV-1 activity of 2-amino-3-arylsulfonylthiophenes (EC50 = 3.8 µg/mL, SI > 26 for compound 7e), this compound provides a structurally distinct C-5 methylsulfonyl substitution pattern that is unexplored in the published antiviral SAR [3]. The preservation of the 2-amino-3-carbonitrile-thiophene core, combined with the electron-withdrawing sulfonyl group that may improve metabolic stability relative to the methyl analog, makes it a high-priority candidate for expanding the chemical space of this antiviral scaffold.

Computational Screening Libraries Requiring Dual Hydrogen-Bond Acceptor and Nitro-Containing Pharmacophores

For virtual screening campaigns targeting protein binding sites with cysteine-rich clefts or requiring strong hydrogen-bond acceptor capacity, this compound offers a computed HBA count of 7 and TPSA of 166 Ų that distinguishes it from the HBA ≈ 5 of the 5-methyl analog and the 5-unsubstituted analog [4]. Its XLogP3 of 2.6 provides a favorable balance of permeability and solubility for library design, and the combination of the nitrophenyl chromophore with the sulfonyl group enables both UV-based quantification and potential photoreactivity in target identification studies.

Physicochemical Reference Standard for Sulfonylated 2-Aminothiophene Property Calibration

As a well-characterized member of the 4,5-substituted 2-aminothiophene-3-carbonitrile series with vendor-verified purity (≥95%) and confirmed PubChem identity (CID 97628839), this compound can serve as a reference standard for calibrating computational property predictions (LogP, TPSA, pKa) across sulfonylated 2-aminothiophene chemical space [5]. This application is directly supported by the class-level physicochemical study demonstrating that sulfonyl substitution dramatically alters acid-base behavior and solubility relative to non-sulfonylated analogs.

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